molecular formula C9H13N3O2S B2874127 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine CAS No. 1355694-70-0

2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine

Cat. No. B2874127
CAS RN: 1355694-70-0
M. Wt: 227.28
InChI Key: IKMQGCCZPWFVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C₄H₆N₂S and a molar mass of 114.17 g/mol . It’s used for synthesis in various applications .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-1,3,4-thiadiazole” consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The two carbon atoms are each bonded to a methyl group .


Physical And Chemical Properties Analysis

“2,5-Dimethyl-1,3,4-thiadiazole” is a solid substance with a boiling point of 202 °C (1013 hPa) and a melting point of 61 - 64 °C .

Scientific Research Applications

Antitubercular and Antifungal Activity

Compounds related to 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine have been synthesized and evaluated for their antitubercular and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole were prepared and displayed promising antitubercular and antifungal properties, indicating their potential as therapeutic agents in combating infectious diseases caused by fungi and Mycobacterium tuberculosis (Syed, Kallanagouda, & Alegaon, 2013).

Crystal Structure Analysis

The crystal structure of closely related compounds has been determined, providing insights into their molecular geometry, which is crucial for understanding their interaction mechanisms with biological targets. Such analyses are fundamental in drug design, allowing researchers to modify the molecular structure for enhanced activity or reduced toxicity (Malinovskii et al., 2000).

Antibacterial Screening and DNA Cleavage

The synthesis of derivatives involving the 1,2,5-thiadiazole moiety and their in vitro antibacterial activities against Mycobacteria tuberculosis highlight their potential in addressing antibiotic resistance. Molecular docking studies further elucidate the inhibition mechanisms, suggesting these compounds' suitability for medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Chemical Synthesis Applications

The utility of dimethylformamide (DMF) as a source of carbon monoxide in palladium-catalyzed aminocarbonylations highlights the versatility of morpholine derivatives in synthetic organic chemistry. Such processes facilitate the efficient synthesis of aryl amides, which are pivotal in pharmaceutical manufacturing (Wan, Alterman, Larhed, & Hallberg, 2002).

Fungicidal Activity and Plant Immunity Stimulation

Innovative cinnamamide morpholine derivatives exhibiting fungicidal activity and the ability to stimulate plant innate immunity present a dual-function approach to plant protection. Such compounds not only combat fungal pathogens but also enhance the plant's defensive mechanisms, offering a promising strategy for sustainable agriculture (Chen et al., 2019).

Safety and Hazards

“2,5-Dimethyl-1,3,4-thiadiazole” is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It’s recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(2,5-dimethylmorpholin-4-yl)-(1,2,5-thiadiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-6-5-14-7(2)4-12(6)9(13)8-3-10-15-11-8/h3,6-7H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMQGCCZPWFVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.